



Pretomanid-d4 Protocol for Pharmacokinetic Analysis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid is a novel nitroimidazooxazine antibiotic indicated for the treatment of extensively drug-resistant and multidrug-resistant pulmonary tuberculosis. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as **Pretomanid-d4**, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision.

These application notes provide a detailed protocol for the determination of pretomanid in plasma samples using **Pretomanid-d4** as an internal standard. The described methodology is intended to guide researchers in conducting pharmacokinetic studies and therapeutic drug monitoring of pretomanid.

Pharmacokinetic Parameters of Pretomanid

The following tables summarize key pharmacokinetic parameters of pretomanid gathered from various clinical and preclinical studies. These values can vary based on factors such as fed/fasted state, co-administered medications, and patient population.

Table 1: Single-Dose Pharmacokinetic Parameters of Pretomanid in Healthy Adults



Parameter	200 mg (Fasted)	200 mg (Fed)	1500 mg (Single Dose)	Reference
Cmax (μg/mL)	~0.47 - 1.18	~1.8	~2.9	[1][2]
AUC (μg·hr/mL)	~28.1	~51.6	N/A	[1]
Tmax (hr)	4 - 5	4 - 5	~5	[2][3]
t½ (hr)	16 - 20	16 - 20	16 - 18	[2][3]
CL/F (L/hr)	7.6	3.9	N/A	[1]
Vd/F (L)	180 ± 51.3	97.0 ± 17.2	N/A	[1]

N/A: Not Available

Table 2: Multiple-Dose Pharmacokinetic Parameters of Pretomanid

Parameter	200 mg (Daily)	600 mg (Daily)	Reference
Cmax (μg/mL)	2 - 4	~1.8	[1][2]
Steady State	Achieved in 5-6 days	Achieved in 5-6 days	[3]
Accumulation Ratio	~2	N/A	[3]

Note: Pharmacokinetic parameters can be influenced by co-administration of other drugs. For instance, rifampin has been shown to decrease pretomanid exposure.[2][4]

Experimental Protocols

Bioanalytical Method for Pretomanid Quantification in Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of pretomanid in human plasma using liquid-liquid extraction and LC-MS/MS with a deuterated internal standard (IS), such as Pretomanid-d5 (a suitable alternative for **Pretomanid-d4**).[1]

1. Materials and Reagents



- Pretomanid analytical standard
- Pretomanid-d4 or Pretomanid-d5 (Internal Standard)
- Human plasma (K2EDTA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ethyl acetate (HPLC grade)
- Water (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)
- 2. Preparation of Solutions
- Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve pretomanid in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Pretomanidd4/d5 in methanol.
- Working Standard Solutions: Prepare serial dilutions of the pretomanid stock solution in methanol to create calibration standards.
- Internal Standard Spiking Solution (500 ng/mL): Dilute the internal standard stock solution in ethyl acetate.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- 3. Sample Preparation (Liquid-Liquid Extraction)



- Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
- Sonicate the thawed samples for approximately 5 minutes.
- Aliquot 40 μL of water into 1.5 mL microcentrifuge tubes.
- Add 40 μL of each plasma sample, standard, or QC to the corresponding tube.
- Add 300 μL of the internal standard spiking solution (500 ng/mL in ethyl acetate) to all tubes except for the double blank (add 300 μL of ethyl acetate to the double blank).
- · Vortex mix for 10-15 minutes.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant (organic layer) to a new set of tubes.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase (e.g., 15% Mobile Phase A and 85% Mobile Phase B).
- Vortex for 1 minute and transfer to autosampler vials for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions
- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: Agilent Poroshell C18 column or equivalent.[1][5]
- Mobile Phase: Isocratic elution with 15% Mobile Phase A (0.1% formic acid in water) and 85% Mobile Phase B (0.1% formic acid in acetonitrile).[1]
- Flow Rate: 400 μL/min.[1][5]
- Injection Volume: 10 μL.[1]







Autosampler Temperature: ~8°C.[1]

Run Time: 4 minutes.[1]

Mass Spectrometer: Triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI), Positive.

• Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Pretomanid: m/z 360.2 → 175.0[1]

Pretomanid-d5: m/z 365.2 → 175.0[1]

5. Calibration Curve and Quantification

- The calibration curve is constructed by plotting the peak area ratio of pretomanid to the internal standard against the nominal concentration of the calibration standards.
- A linear regression with a weighting factor of $1/x^2$ is typically used.
- The concentration of pretomanid in the QC and unknown samples is determined from the calibration curve.
- The typical calibration range for this assay is 10 10,000 ng/mL.[1][5]
- 6. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[1]
- Accuracy and Precision: Inter- and intra-day precision should be <15% CV (coefficient of variation), and accuracy should be within ±15% of the nominal value.[1][5]
- Recovery: The extraction recovery of pretomanid should be consistent and reproducible. A
 recovery of around 72.4% has been reported.[1][5]

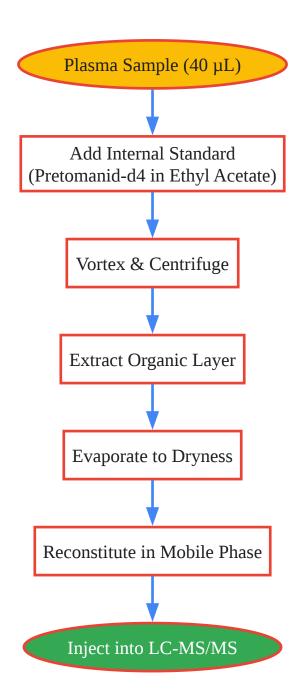


• Stability: The stability of pretomanid should be evaluated under various conditions, including short-term bench-top, long-term storage (-80°C), and freeze-thaw cycles.[1]

Visualizations







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